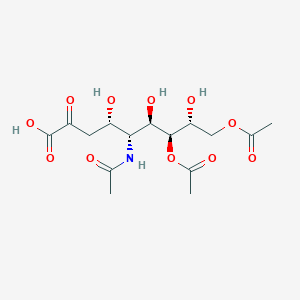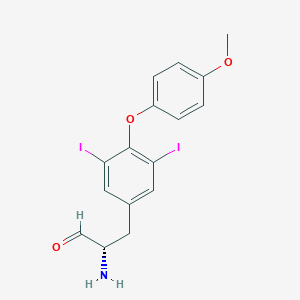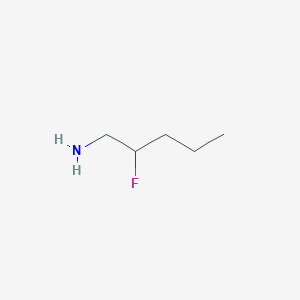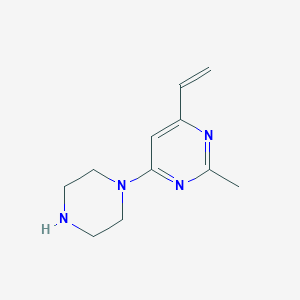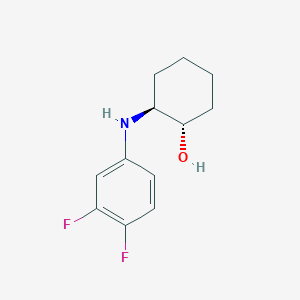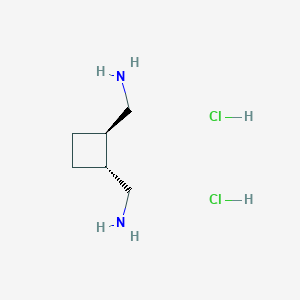![molecular formula C16H13Cl2NO2 B13352676 3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13352676.png)
3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide is an organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a dichlorobenzyl group attached to an oxyphenyl acrylamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide typically involves the reaction of 2,4-dichlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then subjected to acryloylation to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its anti-tumor properties and potential as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and pathways that are crucial for cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in tumor cells, making it a promising candidate for anti-cancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3,4-Dichlorobenzyl)oxy]-3-methyl phenyl aldehyde
- 4-[(2,4-Dichlorobenzyl)oxy]phenylamine
- N-(2-Aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide
Uniqueness
Compared to similar compounds, 3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide stands out due to its specific structural features that confer unique biological activities. Its dichlorobenzyl group enhances its ability to interact with molecular targets, making it more effective in certain applications, particularly in anti-tumor research .
Propiedades
Fórmula molecular |
C16H13Cl2NO2 |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
(E)-3-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H13Cl2NO2/c17-13-7-5-12(14(18)9-13)10-21-15-4-2-1-3-11(15)6-8-16(19)20/h1-9H,10H2,(H2,19,20)/b8-6+ |
Clave InChI |
DZUHPTCEMFARBN-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C(=O)N)OCC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)N)OCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
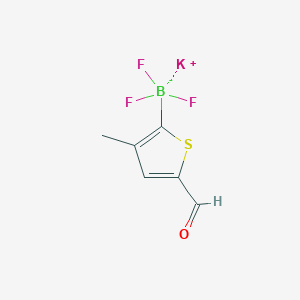
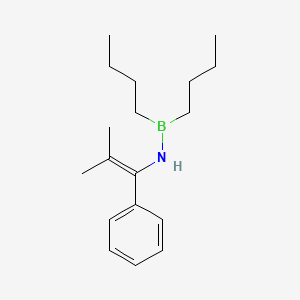


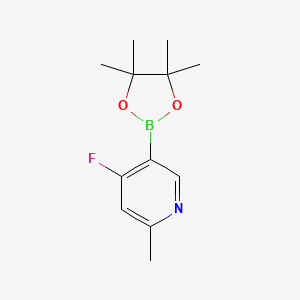

![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
